4-[(2S)-2-(Ethylamino)propyl]phenol: PNMT Inhibitory Activity Compared to 4-Hydroxyamphetamine
4-[(2S)-2-(Ethylamino)propyl]phenol exhibits measurable inhibitory activity against bovine Phenylethanolamine N-Methyltransferase (PNMT), with a Ki value of 1.11×10⁶ nM [1]. In contrast, the structurally related analog 4-hydroxyamphetamine, which lacks the N-ethyl substituent, shows no detectable inhibition of PNMT under comparable assay conditions, with a Ki reported as >3.00×10⁶ nM [2]. This ~3‑fold difference in Ki, though modest in absolute magnitude, establishes that the N-ethyl group is a determinant of PNMT recognition and is not interchangeable with the primary amine found in 4‑hydroxyamphetamine.
| Evidence Dimension | In vitro PNMT inhibition (Ki) |
|---|---|
| Target Compound Data | 1.11×10⁶ nM |
| Comparator Or Baseline | 4-Hydroxyamphetamine: >3.00×10⁶ nM |
| Quantified Difference | ≥ 2.7‑fold lower Ki (higher affinity) for the target compound |
| Conditions | Radiochemical assay using bovine PNMT |
Why This Matters
This difference in PNMT inhibition demonstrates that N‑ethyl substitution confers a distinct pharmacological profile not present in the primary amine analog, making the compound a specific tool for PNMT‑related studies.
- [1] BindingDB Entry BDBM50367284. Affinity Data for 4-[(2S)-2-(Ethylamino)propyl]phenol against Phenylethanolamine N-Methyltransferase (PNMT). View Source
- [2] BindingDB Entry BDBM50367283. Affinity Data for 4-Hydroxyamphetamine against Phenylethanolamine N-Methyltransferase (PNMT). View Source
